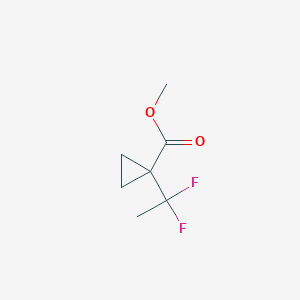

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

CAS No.: 1909319-67-0

Cat. No.: VC11992794

Molecular Formula: C7H10F2O2

Molecular Weight: 164.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909319-67-0 |

|---|---|

| Molecular Formula | C7H10F2O2 |

| Molecular Weight | 164.15 g/mol |

| IUPAC Name | methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 |

| Standard InChI Key | DMWOQQQHODSPBW-UHFFFAOYSA-N |

| SMILES | CC(C1(CC1)C(=O)OC)(F)F |

| Canonical SMILES | CC(C1(CC1)C(=O)OC)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate features a cyclopropane ring fused to a difluoroethyl group () and a methyl ester moiety (). The strained cyclopropane ring contributes to its reactivity, while the fluorine atoms enhance electronegativity and metabolic stability . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.15 g/mol | |

| SMILES Notation | O=C(C1(C(F)(F)C)CC1)OC | |

| InChI Key | DMWOQQQHODSPBW-UHFFFAOYSA-N | |

| Physical State | Liquid at room temperature | |

| Purity | 95% |

The compound’s LogP value, estimated at 0.57 for structurally similar derivatives, suggests moderate lipophilicity, balancing solubility and membrane permeability . Its polar surface area (52 Ų) and hydrogen-bonding capacity (2 acceptors, 1 donor) further influence its pharmacokinetic profile .

Synthesis and Manufacturing

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is synthesized via cyclopropanation reactions, often employing transition-metal catalysts or fluorinated precursors. A common strategy involves the [2+1] cycloaddition of difluoroethyl carbenes to α,β-unsaturated esters (Figure 1) . Alternative routes include:

-

Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the cyclopropane ring from diene precursors .

-

Fluorine Incorporation: Direct fluorination of cyclopropane intermediates using reagents like (diethylaminosulfur trifluoride) .

These methods yield the target compound with high regioselectivity, though enantioselective synthesis remains challenging due to the planar symmetry of the cyclopropane ring . Industrial-scale production requires optimization of reaction conditions (e.g., temperature, solvent) to minimize byproducts and enhance yield .

Applications in Medicinal Chemistry and Agrochemicals

The difluoroethyl group imparts enhanced metabolic stability and bioavailability, making this compound valuable in drug design. Key applications include:

Medicinal Chemistry

-

Bioisosteric Replacement: The group serves as a bioisostere for hydroxyl or methyl groups, improving drug-target interactions while resisting oxidative metabolism .

-

Protease Inhibitors: Cyclopropane derivatives are explored as inhibitors of viral proteases (e.g., HIV-1 protease) due to their conformational rigidity .

Agrochemicals

-

Herbicide Development: Fluorinated cyclopropanes disrupt plant enzyme systems, offering herbicidal activity with reduced environmental persistence .

Comparative Analysis with Related Compounds

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exhibits distinct properties compared to analogs (Table 2):

The difluoroethyl group in the target compound strikes a balance between lipophilicity and steric bulk, making it preferable for applications requiring moderate metabolic stability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume